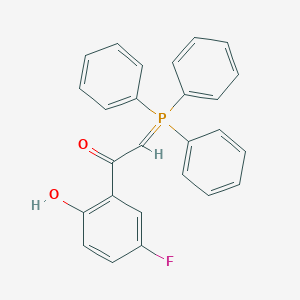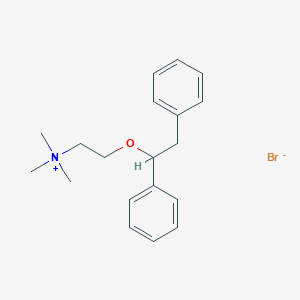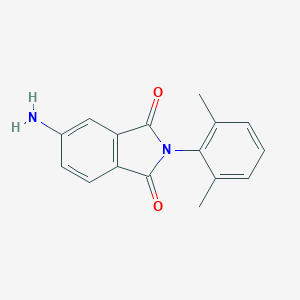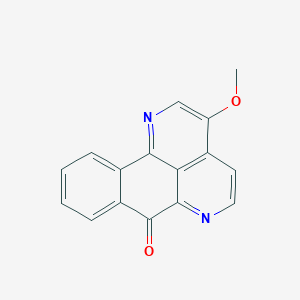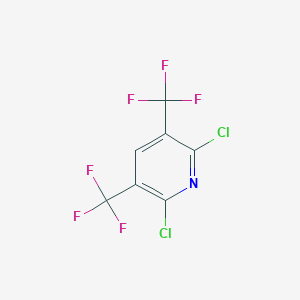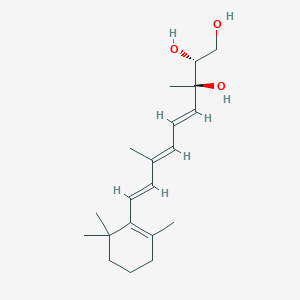
13,14-Dihydroxyretinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydroxyretinol (13,14-DHROL) is a natural retinoid found in the retina of the eye. It is a potent agonist of retinoid X receptors (RXRs) and has been shown to have a variety of biochemical and physiological effects. The purpose of
Mécanisme D'action
13,14-Dihydroxyretinol acts as an agonist of RXRs, which are nuclear receptors that play a key role in the regulation of gene expression. Upon binding to RXRs, 13,14-Dihydroxyretinol induces conformational changes that allow for the recruitment of co-activator proteins and subsequent activation of target genes. This mechanism of action is similar to other retinoids, such as retinoic acid, which also act as agonists of RXRs.
Effets Biochimiques Et Physiologiques
13,14-Dihydroxyretinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce differentiation in a variety of cell types, including neuronal cells, adipocytes, and osteoblasts. It has also been shown to inhibit proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 13,14-Dihydroxyretinol in lab experiments is its potent agonist activity towards RXRs. This allows for the selective activation of target genes and pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of 13,14-Dihydroxyretinol. One direction is the development of new therapeutic agents based on its anti-inflammatory and anti-tumor properties. Another direction is the study of its effects on other cellular pathways and processes, such as autophagy and mitochondrial function. Additionally, the development of new synthesis methods and analogs could lead to improved solubility and potency.
Conclusion
In conclusion, 13,14-Dihydroxyretinol is a natural retinoid with potent agonist activity towards RXRs. It has a variety of biochemical and physiological effects, including the induction of differentiation, inhibition of proliferation, and anti-inflammatory properties. Its potential as a therapeutic agent and its use in scientific research make it an important molecule to study and understand.
Méthodes De Synthèse
13,14-Dihydroxyretinol can be synthesized using a variety of methods. One common method involves the use of a Wittig reaction to synthesize the necessary aldehyde intermediate, which is then reduced to the alcohol using a borohydride reagent. Another method involves the use of a Grignard reaction to synthesize the alcohol directly from the corresponding ketone intermediate. Both methods have been successfully used to synthesize 13,14-Dihydroxyretinol.
Applications De Recherche Scientifique
13,14-Dihydroxyretinol has been used extensively in scientific research due to its potent agonist activity towards RXRs. It has been shown to have a variety of effects on cellular differentiation, proliferation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor effects. These properties make it a promising candidate for the development of new therapeutic agents.
Propriétés
Numéro CAS |
157153-38-3 |
|---|---|
Nom du produit |
13,14-Dihydroxyretinol |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(2R,3R,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-triene-1,2,3-triol |
InChI |
InChI=1S/C20H32O3/c1-15(8-6-13-20(5,23)18(22)14-21)10-11-17-16(2)9-7-12-19(17,3)4/h6,8,10-11,13,18,21-23H,7,9,12,14H2,1-5H3/b11-10+,13-6+,15-8+/t18-,20-/m1/s1 |
Clé InChI |
IPJVXOBBCWHWMP-PMNJYZISSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@](C)([C@@H](CO)O)O)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C |
Synonymes |
13,14-DHR 13,14-dihydroxyretinol 13,14-dihydroxyretinol, 13S,14R 13,14-dihydroxyretinol, 9-cis,13R,14R 13,14-dihydroxyretinol, 9-cis,13S,14R |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



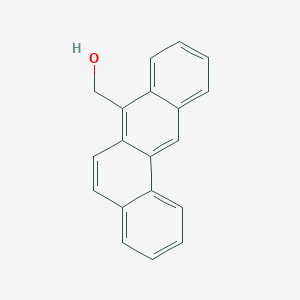
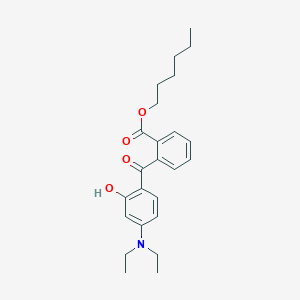
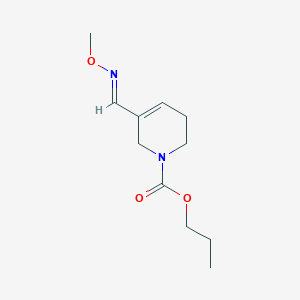
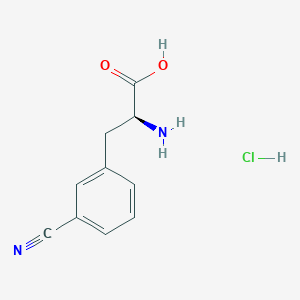
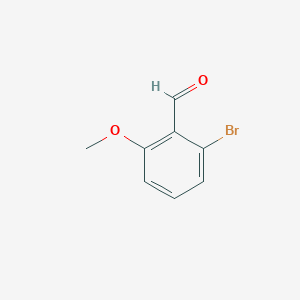
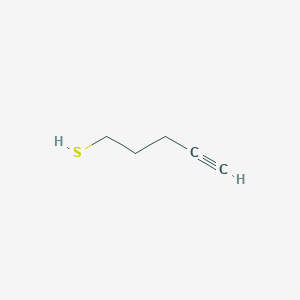
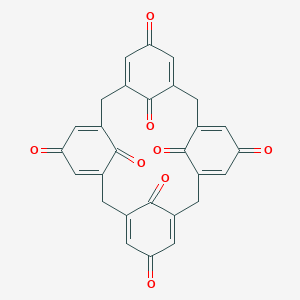
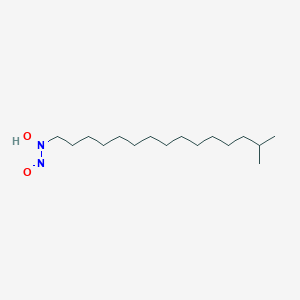
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
